molecular formula C10H9F2N3 B2687615 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine CAS No. 1869213-27-3

4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B2687615
CAS No.: 1869213-27-3
M. Wt: 209.2
InChI Key: MVJSYGJFUAXCGN-UHFFFAOYSA-N
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Description

4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine , also known by its chemical name 2,4-Difluorobenzylamine , is a compound with the molecular formula C7H7F2N and a molecular weight of 143.13 g/mol . It is a basic, poorly soluble, high molecular weight drug.


Molecular Structure Analysis

The molecular structure of 2,4-difluorobenzylamine consists of a pyrazole ring with a methyl group at position 5 and a 2,4-difluorophenyl group at position 4. The presence of fluorine atoms enhances its pharmacological properties and influences its interactions with biological targets .


Physical and Chemical Properties Analysis

  • Melting Point : Approximately 255-256°C (in N,N-dimethylformamide solvent) .
  • Boiling Point : Around 82-84°C (at 15 mmHg) .
  • Density : 1.204 g/mL at 25°C .
  • Refractive Index : n20/D 1.49 .
  • Appearance : Clear colorless to light yellow liquid .

Mechanism of Action

The primary mechanism of action of 2,4-difluorobenzylamine is related to its antifungal activity. It acts by inhibiting lanosterol 14-demethylase , an enzyme responsible for ergosterol synthesis in fungal cell membranes. This disruption of ergosterol production leads to impaired cell membrane integrity, ultimately preventing fungal growth and replication .

Safety and Hazards

  • Hazard Classification : Corrosive (Class 8) .
  • Safety Precautions : Handle under inert gas (nitrogen or argon) at 2–8°C .
  • Hazard Note : Corrosive .

Future Directions

  • Clinical Applications : Investigating its potential in treating fungal infections, especially mucormycosis (black fungus) .

Properties

IUPAC Name

4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c1-5-9(10(13)15-14-5)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJSYGJFUAXCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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